P 物质,pro(9)-

描述

Substance P (SP) is a neuropeptide that is found in the central and peripheral nervous systems of humans and other animals. It is a member of the tachykinin family of peptides and is involved in a variety of physiological processes, including pain sensation, inflammation, and the regulation of the immune system. SP is synthesized within the brain and released in response to certain stimuli, such as pain. It is also found in the gut, where it plays a role in the regulation of digestion.

科学研究应用

在神经系统中的定位和作用

P 物质已定位于中枢和周围神经系统中,表明其作为神经递质或调节剂的作用。Hokfelt 等人(1975 年)产生了针对 P 物质的抗体,提供了其存在于初级感觉神经元和几个大脑区域的证据,支持其在神经系统内传递或调节信号的作用 (霍克菲尔特、凯勒特、尼尔森和佩诺,1975).

结构和构象

Chassaing、Convert 和 Lavielle(1986 年)探索了 P 物质在各种溶剂中的三维结构和构象,揭示了其在二甲基亚砜和吡啶中的扩展结构,以及在水中的复杂构象。这项研究还讨论了环境因素如何影响 P 物质的结构 (Chassaing、Convert 和 Lavielle,1986).

对阿尔茨海默病的影响

已经研究了 P 物质水平在阿尔茨海默病 (AD) 中的影响,研究结果表明 AD 患者大脑皮层和海马中的 P 物质样免疫反应性显着降低。这表明 P 物质神经元或其末端容易受到 AD 中的病理生理过程 (Beal 和 Mazurek,1987).

在炎症中的作用

发现 P 物质表达在发炎的人类根尖周围组织中升高,表明其在调节炎症反应中具有重要作用。Tuncer、Alaçam 和 Oral(2004 年)发现表达 P 物质的中性粒细胞、巨噬细胞和浆细胞存在于急性和慢性根尖周围肉芽肿中,这表明 P 物质可能通过从神经元或免疫细胞群释放来调节临床炎症反应 (Tuncer、Alaçam 和 Oral,2004).

与免疫系统的相互作用

P 物质还被证明在调节炎症和免疫反应中发挥主要作用,改变淋巴细胞和巨噬细胞的生理反应。这突出了它超越神经系统的重要性,也影响了免疫系统动态 (McGillis、Mitsuhashi 和 Payan,1990).

作用机制

Target of Action

Substance P, pro(9)-, also known as [Pro9]-Substance P, primarily targets the neurokinin 1 receptor (NK1R) which is a G protein-coupled receptor . This receptor is involved in various biological processes including nociception (the sensory nervous system’s response to harmful stimuli), inflammation, and immune response .

Mode of Action

Substance P, pro(9)- interacts with its target, the neurokinin 1 receptor, leading to a series of changes. The activation of NK1R can modulate ion channels, leading to the production of inositol trisphosphate (IP3), which releases calcium ions from intracellular stores and generates an oscillatory chloride current . This interaction results in the transmission of nociceptive signals via primary afferent fibers to spinal and brainstem second-order neurons .

Biochemical Pathways

Substance P, pro(9)- is involved in various biochemical pathways. It mediates nociception and anti-nociception through peptide features, modulated ion channels, and differential effector systems underlying neurokinin 1 receptors in different cell types . It also plays a role in the initiation and activation of signaling pathways involved in cancer development and progression .

Result of Action

The action of Substance P, pro(9)- results in a variety of cellular and molecular effects. It increases pain sensitivity through its actions in the dorsal horn of the spinal cord . It also triggers the release of proinflammatory cytokines, resulting in inflammation, vasodilation, and plasma extravasation . Interestingly, some studies have revealed that Substance P, pro(9)- also has an anti-nociceptive effect .

Action Environment

The action, efficacy, and stability of Substance P, pro(9)- can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the physiological status of the organism, and the specific cellular environment can all impact the action of Substance P, pro(9)-

属性

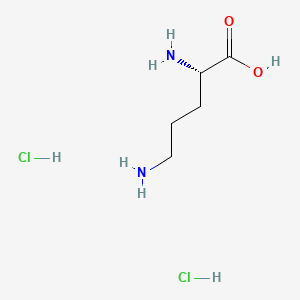

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H102N18O13S/c1-39(2)36-47(58(90)75-43(55(71)87)29-35-98-3)80-62(94)52-24-15-34-84(52)65(97)49(38-41-18-8-5-9-19-41)81-59(91)48(37-40-16-6-4-7-17-40)79-57(89)44(25-27-53(69)85)76-56(88)45(26-28-54(70)86)77-60(92)51-23-14-33-83(51)64(96)46(21-10-11-30-67)78-61(93)50-22-13-32-82(50)63(95)42(68)20-12-31-74-66(72)73/h4-9,16-19,39,42-52H,10-15,20-38,67-68H2,1-3H3,(H2,69,85)(H2,70,86)(H2,71,87)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,94)(H,81,91)(H4,72,73,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBNSKYNZDUWSN-RZGVDQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H102N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Substance P, pro(9)- | |

CAS RN |

104486-69-3 | |

| Record name | Substance P, pro(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104486693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)